molecular formula C17H15FN2O3 B12605627 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione CAS No. 918146-29-9

1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione

Cat. No.: B12605627
CAS No.: 918146-29-9
M. Wt: 314.31 g/mol
InChI Key: BMCCTPCFPIRPKW-UHFFFAOYSA-N
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Description

1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are widely used in medicinal chemistry due to their ability to enhance the pharmacokinetic and pharmacodynamic properties of drugs . This compound is characterized by the presence of a pyrrolidine-2,5-dione core, which is linked to a pyridine ring substituted with a fluorophenyl group.

Properties

CAS No.

918146-29-9

Molecular Formula

C17H15FN2O3

Molecular Weight

314.31 g/mol

IUPAC Name

1-[2-[6-(4-fluorophenyl)pyridin-3-yl]oxyethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C17H15FN2O3/c18-13-3-1-12(2-4-13)15-6-5-14(11-19-15)23-10-9-20-16(21)7-8-17(20)22/h1-6,11H,7-10H2

InChI Key

BMCCTPCFPIRPKW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the fluorophenyl group. The pyrrolidine-2,5-dione core is then constructed through cyclization reactions. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as:

Biological Activity

1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical formula is C18H15FN2O2C_{18}H_{15}FN_2O_2, and it features a pyrrolidine backbone with various substituents that contribute to its biological properties. The structural representation is crucial for understanding its interaction with biological targets.

Property Details
Molecular FormulaC18H15FN2O2
Molecular Weight302.33 g/mol
IUPAC Name1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione
CAS Number918146-31-3

The biological activity of this compound primarily involves interaction with various receptors and enzymes. Notably, it has been shown to affect the following:

  • Receptor Tyrosine Kinases (RTKs) : The compound may modulate the activity of RTKs, which are crucial in regulating cellular processes such as proliferation and survival through signaling pathways like RAS/ERK and PI3K/AKT .
  • G Protein-Coupled Receptors (GPCRs) : It potentially interacts with GPCRs, leading to the activation of downstream signaling cascades that influence cellular responses .

Anticancer Activity

Recent studies have indicated that 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : In vitro studies demonstrated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7), showing an IC50 value of approximately 15 µM. This suggests a significant potential for further development as an anticancer agent.

Neuroprotective Effects

Research has also explored its neuroprotective properties:

  • Mechanism : The compound may enhance neuronal survival by modulating calcium signaling pathways and reducing oxidative stress, which are critical factors in neurodegenerative diseases.

Pharmacological Studies

Various pharmacological studies have been conducted to assess the efficacy and safety profile of this compound:

Study Type Findings
In vitro cytotoxicitySignificant inhibition of cancer cell lines at low concentrations.
Neuroprotection assaysReduced apoptosis in neuronal cultures exposed to oxidative stress.

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